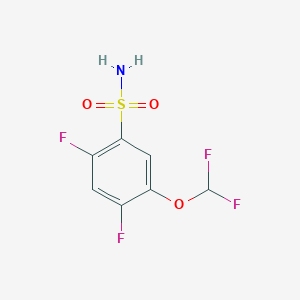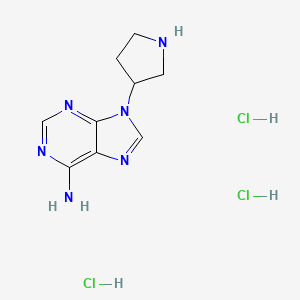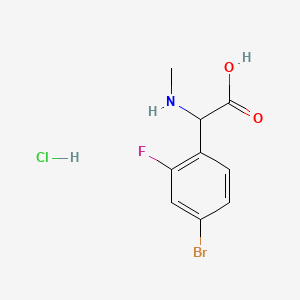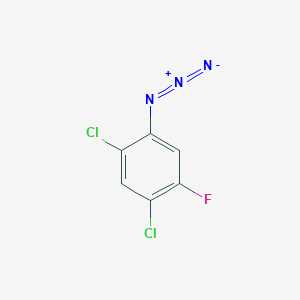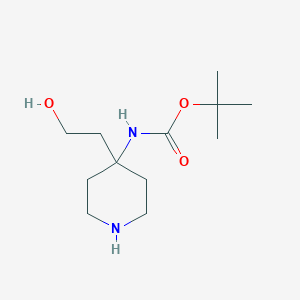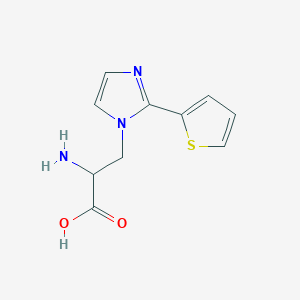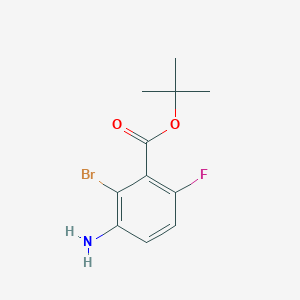![molecular formula C11H18O2 B13475279 Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475279.png)
Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes, which make them valuable in various fields of chemistry and biology. The compound is characterized by a tert-butyl group attached to a bicyclo[2.1.1]hexane ring system, which is further connected to a carboxylate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl bicyclo[2.1.1]hexane-1-carboxylate typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This method is efficient and modular, allowing for the derivatization of the compound with numerous transformations .
Industrial Production Methods
Industrial production of this compound often involves large-scale photochemical reactors. These reactors are designed to handle the specific conditions required for the [2+2] cycloaddition reactions, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides or amines .
Aplicaciones Científicas De Investigación
Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions.
Medicine: It is explored for its potential in drug design and development.
Industry: The compound is used in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique three-dimensional structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.0]butane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.1]heptane: A larger bicyclic compound with a different arrangement of carbon atoms
Uniqueness
Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl and carboxylate groups. These features give it distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
tert-butyl bicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-10(2,3)13-9(12)11-5-4-8(6-11)7-11/h8H,4-7H2,1-3H3 |
Clave InChI |
UHPCNTUJLLJSHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C12CCC(C1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)
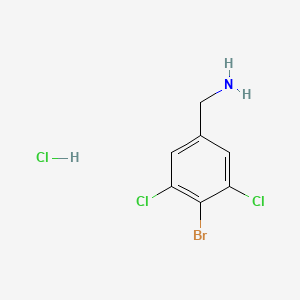
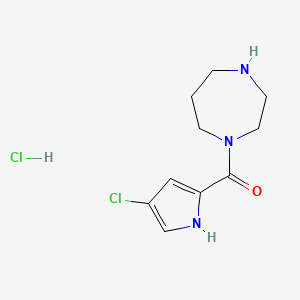

![methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride](/img/structure/B13475222.png)
![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
